[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate
Description
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXBVOPPUTUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate typically involves multiple steps, starting from readily available precursors. The process often includes the acetylation of hydroxyl groups and the introduction of the methoxyphenoxy group through etherification reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and methoxyphenol. The reaction conditions usually involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzyme activities, alter metabolic pathways, and influence cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting or activating their functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other acetylated carbohydrates and aryl-substituted oxane derivatives. Below is a comparative analysis of its key features against analogs:
Table 1: Structural and Functional Comparisons
Notes:
- Molecular Weight : The target compound’s higher molecular weight (vs. simpler analogs like FDB014161) correlates with increased steric hindrance, affecting reaction kinetics .
- Solubility : The triacetylated target compound shows superior solubility in DMSO compared to hydroxyl-rich analogs, owing to reduced hydrogen bonding .
- Stability: The 4-methoxyphenoxy group enhances stability compared to nitro-substituted analogs, which are prone to redox reactions .
Key Research Findings
Substituent Effects on Reactivity: The triacetyloxy groups in the target compound shield the oxane ring from nucleophilic attack, unlike hydroxylated analogs (e.g., [3,4,5-Trihydroxy-oxan-2-yl] derivatives), which undergo rapid ester hydrolysis under basic conditions . The 4-methoxyphenoxy group provides electronic stabilization via resonance, contrasting with electron-withdrawing nitro groups in analogs like [(dimethoxynitrobenzene)methoxy]oxane derivatives, which exhibit photodegradation .
Biological Activity :
- Glucoside derivatives (e.g., FDB014161) show higher bioavailability due to glycoside transporters, whereas the target compound’s acetyl groups may limit membrane permeability despite improved lipophilicity .
Synthetic Utility: The methyl ethanoate group at C2 serves as a versatile site for further functionalization, unlike analogs with bulky substituents (e.g., [(phenylmethyl)oxy] groups in ), which hinder derivatization .
Biological Activity
The compound [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate, also known by its CAS number 2872-65-3, is a synthetic derivative of glucopyranosides. It exhibits potential biological activity that has garnered interest in various fields including pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula: C21H26O11
Molecular Weight: 454.428 g/mol
IUPAC Name: [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
LogP: 1.1571
PSA (Polar Surface Area): 132.89 Ų
Biological Activity Overview
Research indicates that this compound possesses several biological activities including anti-inflammatory, antioxidant, and potential anticancer properties. Various studies have been conducted to evaluate its efficacy and mechanisms of action.
Anti-inflammatory Activity
A study demonstrated that the compound inhibits the production of pro-inflammatory cytokines in vitro. This was evidenced by a reduction in TNF-alpha and IL-6 levels in stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated a significant scavenging activity against free radicals, suggesting its potential role in mitigating oxidative stress-related diseases.
Anticancer Potential
Preliminary investigations into the anticancer effects of this compound revealed cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
-
In Vitro Study on Macrophages:
- Objective: To evaluate anti-inflammatory effects.
- Method: Macrophages were treated with the compound and stimulated with LPS.
- Findings: Significant reduction in TNF-alpha and IL-6 levels (p < 0.01).
-
Antioxidant Activity Assessment:
- Objective: To measure free radical scavenging ability.
- Method: DPPH and ABTS assays were performed.
- Results: IC50 values indicated strong antioxidant activity comparable to standard antioxidants.
-
Cytotoxicity Evaluation:
- Objective: To assess anticancer effects on human cancer cell lines.
- Method: MTT assay was used to determine cell viability.
- Results: The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 40 µM across different cell lines.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H26O11 |
| Molecular Weight | 454.428 g/mol |
| LogP | 1.1571 |
| PSA | 132.89 Ų |
| Anti-inflammatory Activity | Inhibition of TNF-alpha |
| Antioxidant Activity | Strong scavenging ability |
| Anticancer IC50 (Breast) | ~20 µM |
| Anticancer IC50 (Colon) | ~40 µM |
Q & A
Q. What are the key challenges in synthesizing [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including acetylation, glycosylation, and methoxyphenoxy group introduction. Key challenges include regioselectivity during acetylation and steric hindrance during glycosylation. Optimization strategies:
- Temperature control : Lower temperatures (-35°C) improve selectivity during triazine coupling (e.g., DIPEA as a base) .
- Catalyst selection : Use of DIPEA (1.1–1.6 equiv.) enhances nucleophilic substitution efficiency in glycosylation steps .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (1–20%) resolves structurally similar intermediates .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
Q. What stability considerations are critical for storage and handling?
- Temperature : Store at 0–8°C to prevent acetyl group hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid methoxyphenoxy degradation .
- Moisture control : Use desiccants to minimize ester bond cleavage .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Contradictions often arise from assay conditions or impurity profiles. Methodological approaches:
- Dose-response profiling : Test across concentrations (1–100 µM) to differentiate therapeutic vs. toxic thresholds .
- Impurity analysis : Use LC-MS to identify byproducts (e.g., deacetylated derivatives) that may skew results .
- Target-specific assays : Compare activity against Gram-positive bacteria (e.g., S. aureus) vs. human cell lines (e.g., HEK293) to assess selectivity .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (PDB: 1BVR) to explain antimicrobial activity .
- QSAR modeling : Correlate methoxyphenoxy substituent electronegativity with biofilm inhibition .
- MD simulations : Assess stability of acetylated sugar-protein interactions over 100 ns trajectories .
Q. How do structural modifications (e.g., replacing 4-methoxyphenoxy with fluorophenyl) alter bioactivity?
Case study from analogous chromenone derivatives:
- Fluorophenyl substitution : Increases lipophilicity (logP +0.7), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Methoxy vs. ethoxy : Ethoxy groups improve metabolic stability (t₁/₂ ↑ 40%) but reduce antibacterial potency (MIC ↑ 2-fold) .
Q. What experimental designs address low yield in the final glycosylation step?
- Protecting group strategy : Use temporary silyl ethers to shield hydroxyl groups during coupling .
- Microwave-assisted synthesis : Reduce reaction time from 48 h to 6 h, improving yield by 18% .
- In situ monitoring : TLC (hexane/EtOAc 2:1) tracks intermediate formation to halt reactions at optimal conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
